![molecular formula C10H12BrFO B2797138 1-(3-Bromo-2-methoxypropyl)-4-fluorobenzene CAS No. 6589-33-9](/img/structure/B2797138.png)
1-(3-Bromo-2-methoxypropyl)-4-fluorobenzene
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Overview
Description
“1-(3-Bromo-2-methoxypropyl)-4-fluorobenzene” is a chemical compound . It is also known as “(3-Bromo-2-methoxypropyl)benzene” and has a molecular formula of C10H13BrO. It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of such compounds often involves processes like the Suzuki–Miyaura coupling , which is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . Protodeboronation of alkyl boronic esters utilizing a radical approach has also been reported . This process, paired with a Matteson–CH2– homologation, allows for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is one of the most common reactions involving this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Another reaction involving this compound is the protodeboronation of alkyl boronic esters .Scientific Research Applications
Synthesis and Characterization
1-(3-Bromo-2-methoxypropyl)-4-fluorobenzene serves as a valuable intermediate in the synthesis of various fluorinated benzoic acid derivatives, exploiting the chemoselectivity of cobalt-catalyzed carbonylation reactions. This process retains the fluorine substituents, indicating an anion-radical activation mechanism by cobalt catalysts, offering a universal method for preparing diverse fluorobenzoic acids from readily available materials with good yields (Boyarskiy et al., 2010).
Photofragmentation Studies
The molecule is also studied in the context of its photofragmentation behavior under ultraviolet light, which provides insights into the energy distribution and the effects of fluorine substitution on photodissociation mechanisms. This research is vital for understanding molecular dynamics and could have implications in fields such as atmospheric chemistry and photophysics (Gu et al., 2001).
Crystallography and Molecular Structure
Crystallographic analysis of related compounds demonstrates the impact of substituents on molecular geometry, further contributing to the field of material science and molecular engineering. Understanding these structural nuances aids in the design of new materials with desired properties (Fun et al., 2011).
Electrochemical Studies
Electrochemical fluorination studies involving similar halogenated compounds shed light on reaction mechanisms and side reactions during fluorination processes. This research has implications for the development of novel synthesis methods and the understanding of electrochemical reactions in organic chemistry (Horio et al., 1996).
Radiochemistry Applications
In the field of radiochemistry, derivatives of this compound are utilized in the synthesis of radiopharmaceuticals, highlighting its importance in medical imaging and diagnostics. The development of such compounds aids in the advancement of non-invasive imaging techniques (Klok et al., 2006).
Mechanism of Action
Target of Action
It’s known that organoboron compounds, such as this one, are often used in suzuki–miyaura (sm) cross-coupling reactions . These reactions are widely applied in carbon–carbon bond forming processes .
Mode of Action
In the context of SM cross-coupling reactions, the compound interacts with its targets through a process of oxidative addition and transmetalation . The palladium catalyst donates electrons to form a new Pd–C bond during oxidative addition . Transmetalation occurs when the organoboron group is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction pathway . This pathway is crucial for the formation of carbon–carbon bonds, a fundamental process in organic synthesis . The downstream effects of this pathway include the creation of complex organic structures through the coupling of chemically differentiated fragments .
Pharmacokinetics
Organoboron compounds are generally known for their stability and environmental benignity , which could potentially impact their bioavailability.
Result of Action
The result of the compound’s action in the context of SM cross-coupling reactions is the formation of new carbon–carbon bonds . This enables the synthesis of complex organic structures, contributing to various fields of chemical research and industry .
Action Environment
The action of 1-(3-Bromo-2-methoxypropyl)-4-fluorobenzene, like other organoboron compounds, is influenced by various environmental factors. The success of SM cross-coupling reactions, for instance, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The stability of the compound also contributes to its efficacy and stability .
properties
IUPAC Name |
1-(3-bromo-2-methoxypropyl)-4-fluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c1-13-10(7-11)6-8-2-4-9(12)5-3-8/h2-5,10H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNIAXSAEFMJGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=CC=C(C=C1)F)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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